Naxagolide

Übersicht

Beschreibung

Phenol, auch bekannt als Karbolsäure oder Hydroxybenzol, ist eine aromatische organische Verbindung mit der Summenformel C6H5OH. Es ist ein weißer kristalliner Feststoff, der flüchtig ist und einen süßlichen und teerartigen Geruch hat. Phenol ist schwach sauer und erfordert aufgrund seiner ätzenden Natur eine sorgfältige Handhabung .

Vorbereitungsmethoden

Phenol kann durch verschiedene Verfahren synthetisiert werden. Ein häufiges Verfahren ist die Hydrolyse von Chlorbenzol unter Verwendung von Natriumhydroxid bei hohen Temperaturen und Drücken. Eine andere Methode beinhaltet die Oxidation von Cumol (Isopropylbenzol) zu Cumolhydroperoxid, das dann gespalten wird, um Phenol und Aceton zu ergeben . Die industrielle Produktion von Phenol basiert hauptsächlich auf dem Cumol-Verfahren, da es effizient und kostengünstig ist .

Analyse Chemischer Reaktionen

Phenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Phenol kann mit Oxidationsmitteln wie Kaliumpermanganat zu Chinonen oxidiert werden.

Reduktion: Phenol kann mit Wasserstoff in Gegenwart eines Nickelkatalysators zu Cyclohexanol reduziert werden.

Substitution: Phenol unterliegt elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung, Halogenierung und Sulfonierung.

Wissenschaftliche Forschungsanwendungen

Phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Phenol wird als Vorläufer für viele wichtige Verbindungen verwendet, darunter Kunststoffe, Harze und Farbstoffe.

Biologie: Phenol wird in DNA-Extraktionsprotokollen verwendet, da es Proteine denaturieren kann.

Medizin: Phenol hat antiseptische Eigenschaften und wird in geringen Konzentrationen in Produkten wie Mundwasser und Halstabletten verwendet.

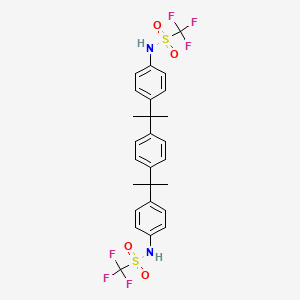

Industrie: Phenol wird bei der Produktion von Bisphenol A verwendet, das ein wichtiger Bestandteil bei der Herstellung von Polycarbonatkunststoffen und Epoxidharzen ist .

Wirkmechanismus

Phenol entfaltet seine Wirkungen hauptsächlich durch seine Fähigkeit, Proteine zu denaturieren und Zellmembranen zu zerstören. Dies macht es effektiv als Antiseptikum und Desinfektionsmittel. Die Hydroxylgruppe von Phenol kann Wasserstoffbrückenbindungen mit Proteinen eingehen, was zu ihrer Denaturierung und anschließendem Funktionsverlust führt .

Wirkmechanismus

Phenol exerts its effects primarily through its ability to denature proteins and disrupt cell membranes. This makes it effective as an antiseptic and disinfectant. Phenol’s hydroxyl group can form hydrogen bonds with proteins, leading to their denaturation and subsequent loss of function .

Vergleich Mit ähnlichen Verbindungen

Phenol ähnelt anderen aromatischen Verbindungen, die eine Hydroxylgruppe enthalten, wie z. B. Kresole (Methylphenole) und Naphthole (Hydroxynaphthalene). Phenol ist einzigartig in seiner Balance zwischen Säure und Reaktivität, was es für eine Vielzahl von Anwendungen besonders nützlich macht. Kresole sind beispielsweise giftiger und werden in Haushaltsprodukten seltener verwendet .

Referenzen

Eigenschaften

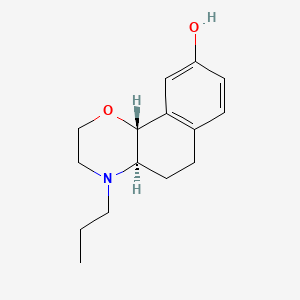

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSREICEMHWFAY-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236782 | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88058-88-2 | |

| Record name | Naxagolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

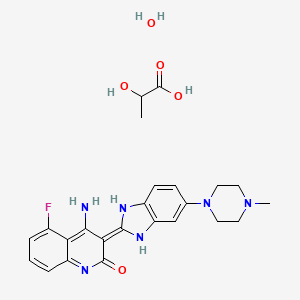

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

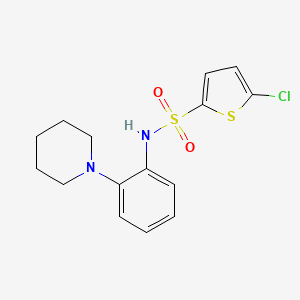

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]](/img/structure/B1663067.png)

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)